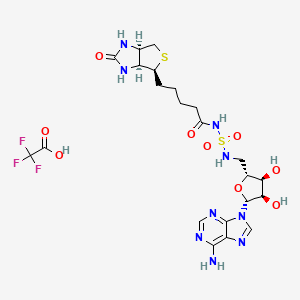
Bio-ams tfa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bio-AMS (TFA) is a potent inhibitor of bacterial biotin protein ligase. It exhibits selective activity against Mycobacterium tuberculosis and disrupts fatty acid and lipid biosynthesis . This compound is primarily used in research settings to study its effects on bacterial growth and metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bio-AMS (TFA) is synthesized through a series of chemical reactions involving the use of trifluoroacetic acid. The synthesis typically involves the following steps:
Acidification: The initial step involves acidification with pure trifluoroacetic acid.
Neutralization: This is followed by neutralization using 2M TrisBase.
Digestion: The final step involves digestion to obtain the desired compound.
Industrial Production Methods
The industrial production of Bio-AMS (TFA) follows similar steps but on a larger scale. The process is optimized to ensure high yield and purity of the compound. The use of trifluoroacetic acid in the production process ensures efficient extraction and purification of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Bio-AMS (TFA) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various substituting agents. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of Bio-AMS (TFA). These products are often used in further research to study their effects on bacterial growth and metabolism .
Aplicaciones Científicas De Investigación
Bio-AMS (TFA) has several scientific research applications, including:
Chemistry: It is used to study the effects of biotin protein ligase inhibition on bacterial growth and metabolism.
Biology: It is used to investigate the role of biotin protein ligase in various biological processes.
Medicine: It is used in the development of new antibiotics targeting Mycobacterium tuberculosis.
Industry: It is used in the production of various biotechnological products.
Mecanismo De Acción
Bio-AMS (TFA) exerts its effects by inhibiting bacterial biotin protein ligase. This inhibition disrupts fatty acid and lipid biosynthesis, leading to the arrest of bacterial growth. The molecular targets involved in this process include the biotin protein ligase enzyme and various pathways related to fatty acid and lipid biosynthesis .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds to Bio-AMS (TFA) include:
Biotin: A vitamin that acts as a coenzyme in various metabolic processes.
Biotinylated Compounds: Compounds that have been chemically linked to biotin for various research purposes.
Uniqueness
Bio-AMS (TFA) is unique in its selective inhibition of bacterial biotin protein ligase. This selective activity makes it a valuable tool in the study of bacterial growth and metabolism, as well as in the development of new antibiotics targeting Mycobacterium tuberculosis .
Propiedades
Fórmula molecular |
C22H30F3N9O9S2 |
|---|---|
Peso molecular |
685.7 g/mol |
Nombre IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]pentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H29N9O7S2.C2HF3O2/c21-17-14-18(23-7-22-17)29(8-24-14)19-16(32)15(31)10(36-19)5-25-38(34,35)28-12(30)4-2-1-3-11-13-9(6-37-11)26-20(33)27-13;3-2(4,5)1(6)7/h7-11,13,15-16,19,25,31-32H,1-6H2,(H,28,30)(H2,21,22,23)(H2,26,27,33);(H,6,7)/t9-,10+,11-,13-,15+,16+,19+;/m0./s1 |
Clave InChI |
VXWOGYSNAHPLOO-IWTWRERHSA-N |
SMILES isomérico |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NS(=O)(=O)NC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2.C(=O)(C(F)(F)F)O |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NS(=O)(=O)NCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




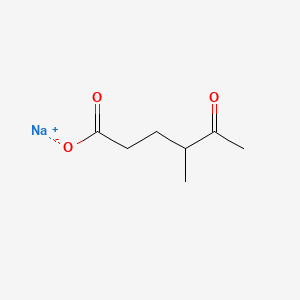
![disodium;[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] phosphate](/img/structure/B10855263.png)
![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;methane;hydrochloride](/img/structure/B10855268.png)
![methane;2,2,2-trifluoroacetic acid;(4R,7S,10S,13S,16S,19S,22R)-7,10,19-tris(4-aminobutyl)-22-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-16-benzyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid](/img/structure/B10855269.png)

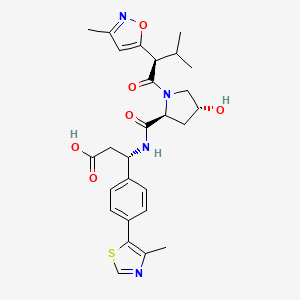
![[(2R,3S,4S,5R,6S)-6-[[(1S,2R,3R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B10855285.png)
![[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane](/img/structure/B10855292.png)
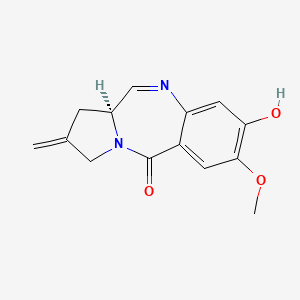
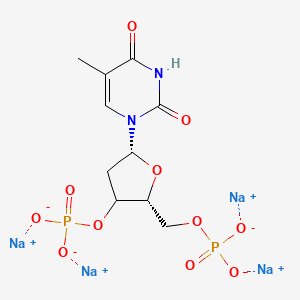
![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;methane](/img/structure/B10855324.png)

![lithium;3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid;hydride;methane](/img/structure/B10855335.png)